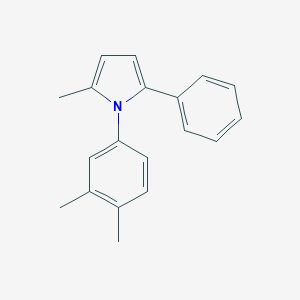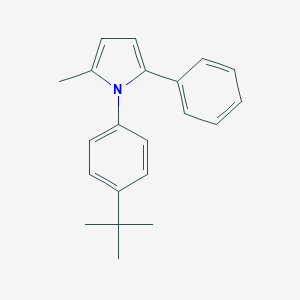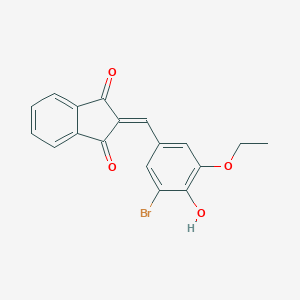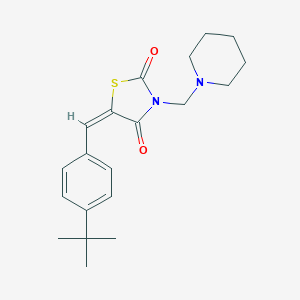![molecular formula C20H16N2O7S2 B329244 METHYL 4-(2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)-3-NITROBENZOATE](/img/structure/B329244.png)
METHYL 4-(2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)-3-NITROBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{2-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-3-nitrobenzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrobenzoate group, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)-3-NITROBENZOATE typically involves multiple steps. One common approach includes the following steps:
Methoxylation: The addition of a methoxy group to the phenol ring.
Thiazolidinone Formation: The formation of the thiazolidinone ring through a cyclization reaction.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The thiazolidinone ring can be reduced to a thiazolidine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted phenoxy derivatives .
Scientific Research Applications
Methyl 4-{2-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 4-(2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)-3-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The thiazolidinone ring, in particular, is known for its ability to interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Similar in structure but lacks the thiazolidinone ring and nitro group.
4-Hydroxy-2-quinolones: Contains a similar aromatic structure but with different functional groups
Uniqueness
Methyl 4-{2-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-3-nitrobenzoate is unique due to its combination of a thiazolidinone ring, a nitrobenzoate group, and a methoxyphenoxy moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C20H16N2O7S2 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 4-[2-methoxy-4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-3-nitrobenzoate |
InChI |
InChI=1S/C20H16N2O7S2/c1-21-18(23)17(31-20(21)30)9-11-4-6-15(16(8-11)27-2)29-14-7-5-12(19(24)28-3)10-13(14)22(25)26/h4-10H,1-3H3/b17-9+ |
InChI Key |
WQFDRCTYWYCEOH-RQZCQDPDSA-N |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-])OC)SC1=S |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-])OC)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-])OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2,4-Dimethoxyanilino)methyl]-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B329165.png)
![5-(2-Bromobenzylidene)-3-[(dimethylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B329166.png)
![5-(2-Bromobenzylidene)-3-[(2-fluoroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B329167.png)
![5-[4-(Dimethylamino)benzylidene]-3-[(5-fluoro-2-methylanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B329168.png)
![3-[(2,4-Difluoroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B329169.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B329171.png)

![2-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B329176.png)
![5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-[(4-fluoroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B329181.png)
![5-(2-Ethoxybenzylidene)-3-{[3-(trifluoromethyl)anilino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B329184.png)
![3-Allyl-5-[(6-methyl-2-pyridinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B329185.png)
